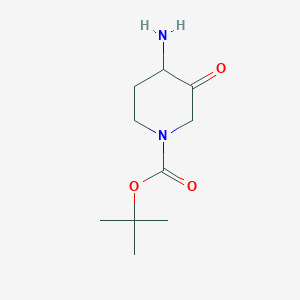

1-Boc-4-aminopiperidin-3-one

Description

Contextualization within Nitrogen Heterocyclic Chemistry

Nitrogen heterocycles are fundamental structural motifs found in a vast number of natural products, pharmaceuticals, and agrochemicals. mdpi.com Among these, the piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceutical research. nih.govacs.orgacs.orgresearchgate.net The introduction of functional groups onto the piperidine core, as seen in 1-Boc-4-aminopiperidin-3-one, creates highly valuable intermediates. These "building blocks" can be readily modified to generate libraries of compounds for drug discovery and development. The synthesis of such functionalized heterocycles is a key area of focus in modern organic chemistry, with researchers continuously seeking efficient and selective methods for their preparation. mdpi.com

Importance of Piperidinone Scaffolds in Synthetic Endeavors

Piperidinone scaffolds, which feature a ketone group within the piperidine ring, are of significant interest to synthetic and medicinal chemists. The ketone functionality serves as a handle for a wide range of chemical transformations, including reductive aminations, aldol (B89426) condensations, and Wittig reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

The piperidinone core is a key structural element in numerous biologically active compounds. For instance, piperidone-based templates have been utilized to access analogs of donepezil, a drug used for the treatment of Alzheimer's disease. nih.govacs.orgacs.orgresearchgate.net Research has shown that modifications on the piperidine ring can significantly influence the biological activity of these molecules. nih.govacs.orgacs.org The ability to synthesize a variety of substituted piperidones, including chiral versions, provides chemists with the tools to explore structure-activity relationships and design more potent and selective therapeutic agents. nih.govacs.orgacs.orgresearchgate.net

Overview of Research Trajectories for the this compound Core

The this compound core serves as a versatile starting material for the synthesis of a wide range of more complex molecules. Research involving this scaffold generally follows several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize and functionalize the this compound core. This includes the development of stereoselective reactions to control the three-dimensional arrangement of atoms, which is often crucial for biological activity. beilstein-journals.org

Application in Medicinal Chemistry: A primary focus of research is the use of this compound as a building block for the synthesis of potential drug candidates. Its structural features allow for the creation of diverse libraries of compounds that can be screened for activity against various diseases. For example, related 4-aminopiperidine (B84694) derivatives have been investigated as inhibitors of Hepatitis C virus assembly and as antifungal agents. nih.govmdpi.com

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can gain insights into the key structural features required for a desired therapeutic effect. This information is invaluable for the rational design of new and improved drugs.

The versatility of this compound ensures its continued importance as a key intermediate in the ongoing quest for novel and effective therapeutic agents and other functional organic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDLQLBCYUMYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 1 Boc 4 Aminopiperidin 3 One Scaffold

Strategies for Piperidinone Ring Construction

The formation of the core piperidinone structure is a critical first step, with various methods available to chemists. These approaches often begin with the synthesis of N-Boc-protected piperidinone derivatives, which serve as key intermediates.

Formation of N-Boc-Piperidinone Derivatives (General Approaches)

The synthesis of N-Boc-piperidinone derivatives is foundational to accessing the target scaffold. A common strategy involves the protection of a pre-existing piperidone. For instance, N-Boc-4-piperidone can be prepared from 4-piperidone (B1582916) hydrate (B1144303) hydrochloride and di-tert-butyl dicarbonate (B1257347) in the presence of a base. scispace.com This tert-butoxycarbonyl (Boc) protecting group is crucial for modulating the reactivity of the piperidine (B6355638) nitrogen during subsequent synthetic transformations. smolecule.com

Alternative routes to N-Boc-piperidinone derivatives have also been developed. One such method begins with 3-hydroxyl pyridine (B92270), which is reacted with benzyl (B1604629) bromide to form an N-benzyl-3-hydroxyl pyridine quaternary ammonium (B1175870) salt. This intermediate is then reduced and protected with a Boc group to yield N-Boc-3-hydroxyl piperidine, which can be oxidized to N-Boc-3-piperidone. google.com Another approach involves the palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derivative of N-Boc-4-piperidone to create chiral piperidinyl allylic boronates, which are versatile intermediates for producing substituted dehydropiperidines. chemicalbook.com

The following table summarizes common starting materials and reagents for the formation of N-Boc-piperidinone derivatives.

| Starting Material | Reagents | Product | Reference |

| 4-Piperidone Hydrate Hydrochloride | Di-tert-butyl dicarbonate, Base | N-Boc-4-piperidone | scispace.com |

| 3-Hydroxyl Pyridine | 1. Benzyl bromide 2. Sodium borohydride (B1222165) 3. Di-tert-butyl dicarbonate, Pd/C, H₂ 4. DMSO, Oxalyl chloride, Organic base | N-Boc-3-piperidone | google.com |

| 1-Benzyl-3-piperidone | 1. H₂, 10% Pd/C 2. Di-tert-butyl dicarbonate, NaHCO₃ | N-Boc-3-piperidone | chemicalbook.com |

Intramolecular Cyclization Reactions to Establish the Piperidinone Core

Intramolecular cyclization represents a powerful strategy for constructing the piperidinone ring, often with a high degree of stereocontrol. mdpi.com These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond within a single molecule to create the cyclic structure. mdpi.com

One notable example is the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which has been successfully employed in the stereoselective synthesis of complex piperidine derivatives. nih.gov Another approach involves the intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles to yield functionalized protected cyclic hydroxamic acids, which can be further transformed into piperidinones. nih.gov This method has proven effective for creating five-, six-, and even seven-membered rings. nih.gov

Radical cyclization reactions also provide a pathway to the piperidinone core. mdpi.com For instance, the intramolecular amination of methoxyamine-containing boronic esters can construct the piperidine ring. mdpi.comnih.gov Additionally, photochemical [2+2] intramolecular cycloaddition of dienes can yield bicyclic piperidinones, which can be readily converted to piperidines. mdpi.com

Introduction of the 4-Amino Substituent

With the piperidinone ring in place, the next critical step is the introduction of the amino group at the 4-position. Various methods have been developed to achieve this transformation, including the use of chiral auxiliaries, direct amination, and reductive amination.

Functionalization via Chiral Auxiliaries to Form 4-Amino-3-Substituted Piperidines

Chiral auxiliaries are instrumental in controlling the stereochemistry during the synthesis of substituted piperidines. google.commarz-kreations.com These molecules, often derived from natural products like menthol (B31143) or camphor, can direct the stereochemical outcome of reactions. google.com For example, enantioselective direct alkylation of piperidine can be achieved using a chiral perhydropyrido chemicalbook.commdpi.comresearchgate.net-oxadiazinone derived from mandelic acid as a chiral auxiliary. researchgate.net

Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have also been employed for the stereoselective synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com These intermediates can be further functionalized to yield various disubstituted piperidine derivatives. cdnsciencepub.com The use of chiral triflate esters in nucleophilic substitution reactions with N-Boc-aminopiperidines also provides a route to chiral 2-[(Boc-amino)piperidin-1-yl]alkanoates with good yield and high stereochemical purity. rsc.org

Approaches for Alpha-Amination Adjacent to the Ketone Functionality

Introducing an amino group alpha to the ketone in a piperidinone ring is a challenging yet crucial transformation for accessing the 1-Boc-4-aminopiperidin-3-one scaffold. While direct alpha-amination methods for this specific substrate are not extensively detailed in the provided search results, the general principle of alpha-amination of ketones is a well-established field in organic synthesis. These methods often involve the reaction of an enolate or enamine derivative with an electrophilic nitrogen source.

For instance, the initial alpha-amination of an aldehyde with dibenzyl azodicarboxylate followed by reductive amination/cyclization has been used for the stereoselective synthesis of amine-substituted piperidines. nih.gov While not a direct alpha-amination of a pre-formed piperidinone, this illustrates the principle of introducing an amino group adjacent to a carbonyl precursor.

Reductive Amination Strategies from Corresponding Keto-Precursors (General Principle for Aminopiperidines)

Reductive amination is a widely used and versatile method for introducing an amino group onto a piperidine ring, starting from a ketone precursor like N-Boc-4-piperidone. dtic.miluasz.snuasz.sn This reaction typically involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netdtic.mil

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice. dtic.mil For example, the reductive amination of N-Boc-4-piperidone with aniline (B41778) using STAB is a key step in the synthesis of fentanyl and its analogs. dtic.mil Other reducing agents such as sodium cyanoborohydride have also been utilized. dtic.mil

The following table outlines several reductive amination reactions starting from N-Boc-4-piperidone.

| Amine | Reducing Agent | Product | Reference |

| Aniline | Sodium triacetoxyborohydride (STAB) | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |

| 3,4-Dichloroaniline | Not specified | tert-Butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate | uasz.sn |

| o-Aminophenol | Sodium cyanoborohydride (NaBH₃CN) | tert-Butyl 4-((2-hydroxyphenyl)amino)piperidine-1-carboxylate | rsc.org |

| Glycine ethyl ester hydrochloride | Sodium triacetoxyborohydride (STAB) | Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetate | acs.org |

Chemo- and Regioselective Functionalization Techniques

The this compound scaffold possesses multiple reactive sites, including the C3-ketone, the C4-amino group, and the N1-Boc-protected amine. Achieving chemo- and regioselectivity in the functionalization of this molecule is critical for the synthesis of complex derivatives. The strategic manipulation of these functional groups allows for the selective modification of the piperidinone core.

One primary strategy involves leveraging the inherent differences in reactivity. For instance, the C4-amino group can be selectively targeted for acylation, a common transformation in drug synthesis, in the presence of the C3-ketone by carefully controlling reaction conditions. The use of specific directing groups attached to the piperidine nitrogen can also guide reactions to a particular position. For example, a bidentate directing group can facilitate palladium-catalyzed C-H arylation at the C5 position of 1-Boc-3-aminopiperidine. acs.org Similarly, a C3 directing group on pyrrolidine (B122466) and piperidine derivatives can direct C-H arylation to the C4 position. acs.org

The electronic environment of the piperidinone ring, influenced by the N-Boc protecting group, also plays a role in directing reactivity. This effect can be exploited in reactions such as reductions or additions. Furthermore, the stereoelectronic properties of carbohydrate-based chiral auxiliaries have been used to achieve diastereofacial differentiation in nucleophilic additions to related N-functionalized aldimines. researchgate.net The choice of catalyst and reaction conditions is paramount; for instance, different metal catalysts can lead to varying regioselectivity in hydrogenation reactions of substituted pyridines, the aromatic precursors to piperidines. mdpi.com

The functionalization can also be directed by modifying the substrate itself. For example, the synthesis of 1,4,4-trisubstituted piperidines has been achieved through a one-step Ugi four-component reaction, where the diversity of the final product is controlled by the choice of the initial N-substituted 4-piperidone, isocyanide, primary amine, and amino acid. mdpi.com This approach highlights how pre-functionalized starting materials can dictate the outcome of complex multi-component reactions.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound Analogs

The biological activity of piperidine-containing pharmaceuticals is often dependent on the stereochemistry of the molecule. Consequently, the development of asymmetric methods to synthesize enantiomerically pure analogs of this compound is a significant area of research.

Biocatalysis using transaminases (TAs) has become a prominent method for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.org These enzymes catalyze the transfer of an amino group from an amino donor to a ketone, creating a new chiral center with high enantioselectivity. worktribe.commdpi.com The process can be applied to N-protected 3-piperidones to produce chiral 3-aminopiperidines. google.comscispace.com For the synthesis of (R)-3-amino-1-Boc-piperidine, various immobilized ω-transaminases can be used with isopropylamine (B41738) as the amino donor, achieving high conversions and enantiomeric excess. beilstein-journals.org

The choice of enzyme is crucial, as different transaminases exhibit distinct substrate specificities and stereopreferences (R- or S-selectivity). frontiersin.org For example, a transaminase from Arthrobacter sp. (ATA-117) has been used for the synthesis of sitagliptin, a drug containing a chiral piperidine ring. frontiersin.org The reaction equilibrium can be a challenge, but strategies such as using specific amino donors can drive the reaction to completion. worktribe.com

Table 1: Examples of Enzyme-Catalyzed Transamination

Asymmetric induction using chiral catalysts is a powerful strategy for synthesizing enantiomerically pure compounds. ntu.edu.sg This approach involves the use of a small amount of a chiral catalyst to generate a large amount of a chiral product. Both metal-based catalysts and organocatalysts have been employed for the synthesis of chiral piperidines. ntu.edu.sg

For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts using a P,N-ligand is an effective method for producing chiral piperidines. mdpi.com Similarly, rhodium-catalyzed asymmetric hydrogenation of fluorinated pyridines has been developed. mdpi.com Copper(I) complexes with chiral diphosphine ligands have been used for the asymmetric addition of Grignard reagents to dihydro-4-pyridones, affording chiral 4-substituted piperidones with excellent yields and enantioselectivities. researchgate.net

Organocatalysts, such as those derived from Cinchona alkaloids or MacMillan's imidazolidinones, have also been polymerized to create catalysts for asymmetric reactions. ntu.edu.sg These catalysts can be used in various transformations, including asymmetric Michael additions, to produce chiral piperidinones.

Table 2: Examples of Chiral Catalyst Systems

Diastereoselective synthesis utilizes a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the formation of a new stereocenter, and is subsequently removed. This strategy has been successfully applied to the synthesis of chiral piperidines. wisc.edu

For example, Evans chiral auxiliaries, such as (S)-4-benzyloxazolidinone, have been used in the asymmetric synthesis of piperidones. princeton.edunih.gov A TiCl4-catalyzed Michael reaction with nitrostyrenes and an Evans chiral auxiliary has been shown to be highly stereoselective, leading to optically active piperidinones after facile removal of the auxiliary. researchgate.net Another approach employs carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, which can direct the stereoselective synthesis of dehydropiperidinones through a domino Mannich–Michael reaction. researchgate.net

The synthesis of trans-4-aminopiperidine-3-carboxylic acid, a related structure, was achieved enantioselectively using α-methylbenzylamine as a chiral auxiliary and nitrogen source. rsc.org This route allowed for the generation of either enantiomer without the need for chromatography. rsc.org

Table 3: Examples of Diastereoselective Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer from a racemic mixture. This approach has been successfully applied to the synthesis of chiral piperidine derivatives.

A notable example is the synthesis of a smoothened receptor (SMO) inhibitor, where an enzymatic transamination of a 4-piperidone intermediate proceeds with concurrent dynamic kinetic resolution to establish two stereogenic centers in a single step. researchgate.net This process afforded the desired amine with a diastereomeric ratio greater than 10:1 and an enantiomeric excess of over 99%. researchgate.net Similarly, a Noyori-type reduction of racemic 1-Boc-3-fluoropiperidin-4-one under DKR conditions has been achieved, yielding a single cis enantiomer with high diastereo- and enantioselectivity.

The combination of a chemo-catalyst for racemization and a biocatalyst for the stereoselective reaction is a common strategy in DKR. For instance, the coupling of enzymes and transition metals has been explored for the DKR of various molecules.

Table 4: Examples of Dynamic Kinetic Resolution

Diastereoselective Synthesis Methodologies

Protecting Group Chemistry for the this compound Scaffold

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. The tert-Butoxycarbonyl (Boc) group is a widely employed protecting group for the piperidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.

N-Protection with tert-Butoxycarbonyl (Boc) Group

The introduction of the Boc group onto the piperidine nitrogen is a crucial initial step in many synthetic routes. This is typically achieved by reacting the parent piperidine with di-tert-butyl dicarbonate (Boc₂O). The reaction can be performed under various conditions, often with a base to facilitate the reaction. For instance, the protection of 4-aminopiperidine (B84694) can be carried out using Boc₂O in the presence of a base like triethylamine (B128534) or sodium hydroxide. google.comtotal-synthesis.com The use of Boc protection is essential to prevent unwanted side reactions at the nitrogen atom during subsequent synthetic transformations. smolecule.com

The Boc group is favored due to its resistance to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation). total-synthesis.com This orthogonality is a key advantage in complex synthetic sequences.

Common methods for N-Boc protection include:

Reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in an aqueous medium with a base like triethylamine. google.com

Using Boc₂O in an organic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com

Employing 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in acetonitrile (B52724). wikipedia.org

A Chinese patent describes a method for synthesizing 1-Boc-4-aminopiperidine starting from 4-piperidinecarboxamide, which is first reacted with di-tert-butyl dicarbonate in the presence of triethylamine and water. google.com

Selective Boc-Deprotection Strategies

The removal of the Boc group is typically the final step, or an intermediate step, to unmask the piperidine nitrogen for further functionalization. This deprotection is most commonly achieved under acidic conditions. total-synthesis.com Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are frequently used for efficient and clean cleavage of the Boc group. jk-sci.comwikipedia.orgnih.gov Another common reagent is hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane. wikipedia.orgnih.gov

The mechanism of Boc deprotection involves protonation of the carbamate (B1207046) oxygen, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation. jk-sci.com To prevent this cation from alkylating other nucleophilic sites in the molecule, scavengers like anisole (B1667542) or thioanisole (B89551) can be added. wikipedia.org

Selective deprotection of the N-Boc group in the presence of other acid-labile or different protecting groups is a significant challenge. However, specific conditions have been developed to achieve this selectivity. For example, cerium(III) chloride has been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org Furthermore, iron(III) salts have been shown to selectively cleave the N-Boc group, even in the presence of an N-Cbz group. csic.es In some instances, basic ion-exchange resins like Amberlyst A-21 can be used to generate the freebase amine after TFA-mediated deprotection. researchgate.net

| Deprotection Reagent | Conditions | Selectivity/Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | DCM, room temperature | Common, efficient, can require scavengers. | jk-sci.comwikipedia.orgnih.gov |

| Hydrogen Chloride (HCl) | Methanol or Dioxane | Widely used, effective. | wikipedia.orgnih.gov |

| Iron(III) Chloride (FeCl₃) | Catalytic amounts | Selective for N-Boc over N-Cbz. | csic.es |

| Cerium(III) Chloride | Lewis acid catalysis | Selective for tert-butyl esters over N-Boc. | organic-chemistry.org |

| Trimethylsilyl Iodide/Methanol | Sequential treatment | Used for substrates sensitive to harsh acidic conditions. | wikipedia.org |

| Montmorillonite K10 clay | Dichloroethane | Selectively cleaves aromatic N-Boc groups. | jk-sci.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Selectively cleaves secondary N-Boc groups. | jk-sci.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Solvent, Temperature, and Additive Effects

The choice of solvent plays a critical role in the synthesis. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are often used to dissolve reactants and facilitate the reaction. In some cases, aqueous media are employed, particularly for the Boc-protection step. google.com The polarity of the solvent can significantly influence the nucleophilicity of reactants and the stability of intermediates. smolecule.com

Temperature is another key parameter that needs to be controlled to balance reaction kinetics and the formation of side products. While elevated temperatures can increase the reaction rate, they may also lead to decomposition or undesired side reactions. For instance, in a synthesis of 1-Boc-4-aminopiperidine, the initial Boc protection is carried out at 20-25°C, while a subsequent reflux step is performed at a higher temperature. google.com

Additives can also have a profound impact on the reaction outcome. For example, in amide coupling reactions to functionalize the 4-amino group, additives like 4-dimethylaminopyridine (DMAP) can be used to catalyze the reaction. derpharmachemica.com In a different context, the addition of an acid like 2,6-dimethylbenzoic acid was found to be important for achieving high conversion and yield in an arylation reaction of a related piperidine derivative. researchgate.net

| Parameter | Effect | Example(s) | Reference(s) |

| Solvent | Influences solubility, reactivity, and reaction kinetics. | DMF, THF for coupling reactions; Aqueous medium for Boc protection. | google.comsmolecule.com |

| Temperature | Affects reaction rate and selectivity. | 20-25°C for Boc protection, reflux for subsequent steps. | google.com |

| Additives | Can catalyze reactions or improve yields. | DMAP for amide coupling; 2,6-dimethylbenzoic acid for arylation. | derpharmachemica.comresearchgate.net |

Catalyst and Reagent Selection for Efficiency and Selectivity

The selection of appropriate catalysts and reagents is crucial for achieving high efficiency and selectivity in the synthesis of the this compound scaffold and its derivatives.

For the synthesis of the core structure, various catalytic systems can be employed. For instance, in the synthesis of 4-amino-1-Boc-piperidine from N-benzyl-4-piperidone, a p-toluenesulfonic acid catalyst is used in the first step, followed by catalytic hydrogenation using palladium on carbon (Pd/C). google.com The efficiency of the hydrogenation step is dependent on the catalyst loading, pressure, and temperature. google.com

In functionalizing the 4-amino group, coupling reagents are often necessary. N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC) is a common choice for forming amide bonds. derpharmachemica.com The choice of base is also critical; triethylamine is frequently used in coupling and protection reactions. google.comderpharmachemica.com

For transformations involving the piperidine ring itself, such as the introduction of substituents, the choice of reagents and catalysts dictates the stereochemical outcome. For example, asymmetric hydrogenation of pyridinium salts using iridium catalysts with chiral P,N-ligands can yield stereoselective piperidine derivatives. nih.gov Similarly, enzymatic kinetic resolution using lipases can provide high enantiomeric excess in the functionalization of aminopiperidines. smolecule.com

The table below summarizes various catalysts and reagents used in the synthesis and derivatization of the 1-Boc-4-aminopiperidine scaffold.

| Catalyst/Reagent | Reaction Type | Purpose | Reference(s) |

| Di-tert-butyl dicarbonate (Boc₂O) | N-Protection | Introduction of the Boc protecting group. | google.comtotal-synthesis.com |

| Triethylamine (TEA) | N-Protection, Coupling | Base to facilitate reactions. | google.comderpharmachemica.com |

| Trifluoroacetic Acid (TFA) | N-Deprotection | Removal of the Boc group. | wikipedia.orgrsc.org |

| Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of functional groups, debenzylation. | google.comchemicalbook.comnih.gov |

| N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC) | Amide Coupling | Amide bond formation. | derpharmachemica.com |

| 4-Dimethylaminopyridine (DMAP) | Amide Coupling | Catalyst for acylation. | wikipedia.orgderpharmachemica.com |

| Sodium triacetoxyborohydride | Reductive Amination | Reduction of imines to amines. | nih.govnih.gov |

| p-Toluenesulfonic acid | Ketal Formation | Acid catalyst. | google.com |

| Iridium complexes | Asymmetric Hydrogenation | Stereoselective reduction. | nih.gov |

| Lipase LIP-300 | Enzymatic Resolution | Kinetic resolution of enantiomers. | smolecule.com |

Chemical Transformations and Derivatization Strategies of 1 Boc 4 Aminopiperidin 3 One

Reactions at the Amino Group (at Position 4)

The presence of a primary amino group at the 4-position of the 1-Boc-4-aminopiperidin-3-one scaffold allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives. These reactions are fundamental in medicinal chemistry for the construction of compound libraries and the exploration of structure-activity relationships.

Reductive Amination Reactions with Aldehydes and Ketones

Reductive amination is a cornerstone method for forming C-N bonds and is widely employed to introduce substituents at the amino group of piperidine (B6355638) derivatives. mdpi.com This reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. wikipedia.org

The choice of reducing agent is critical for the success of reductive amination. Common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comresearchgate.net Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.com

Research has demonstrated the successful reductive amination of N-Boc protected aminopiperidines with various aldehydes and ketones. For instance, the reaction of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde yields the corresponding secondary amine, which can be further functionalized. nih.gov Similarly, reductive amination of 1-Boc-4-piperidone with benzylamine (B48309) has been used to synthesize key intermediates for further elaboration. nih.govnih.gov While these examples utilize related piperidine structures, the principles are directly applicable to this compound. The reaction of 1-Boc-3-piperidone with methyl anthranilate has been shown to proceed effectively, highlighting the compatibility of the piperidone core with reductive amination conditions. thieme-connect.com

A general, one-pot procedure for the direct reductive amination of aldehydes with primary amines followed by N-Boc protection has been developed, offering an efficient route to N-Boc protected secondary amines. nih.gov This tandem approach can prevent overalkylation, a common side reaction in direct reductive amination protocols. nih.gov

Below is an interactive data table summarizing representative reductive amination reactions involving N-Boc protected piperidine derivatives.

Interactive Data Table: Reductive Amination of N-Boc-Piperidine Derivatives

| Amine Substrate | Carbonyl Substrate | Reducing Agent | Product | Yield (%) | Reference |

| 4-Amino-1-Boc-piperidine | 2-Phenylacetaldehyde | Sodium triacetoxyborohydride | N-(2-Phenylethyl)-1-Boc-4-aminopiperidine | - | nih.gov |

| 1-Boc-4-aminopiperidine | Benzaldehyde | Sodium triacetoxyborohydride | N-Benzyl-1-Boc-4-aminopiperidine | 78 | nih.gov |

| 1-Boc-3-piperidone | Methyl anthranilate | BH₃·THF/AcOH | Methyl 2-((1-Boc-3-piperidinyl)amino)benzoate | 66 | thieme-connect.com |

| 4-Amino-1-Boc-piperidine | Various Aldehydes | Sodium triacetoxyborohydride | N-Substituted-1-Boc-4-aminopiperidines | - | nih.gov |

Acylation and Sulfonylation for Amide and Sulfonamide Formation

Acylation and sulfonylation are robust reactions for derivatizing the amino group of this compound, leading to the formation of stable amide and sulfonamide linkages, respectively. These functional groups are prevalent in a vast number of biologically active molecules.

Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling reagent. For example, the acylation of 4-amino-1-Boc-piperidine with benzoyl chloride under basic conditions, followed by Boc-deprotection, yields the corresponding N-benzoyl derivative. nih.gov The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates amide bond formation between carboxylic acids and the aminopiperidine core. nih.gov

Sulfonylation follows a similar principle, where the amine is treated with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base to afford the sulfonamide. nih.gov

These reactions are generally high-yielding and compatible with the Boc-protecting group and the ketone functionality present in this compound.

Urea (B33335) Formation

Urea derivatives are another important class of compounds readily accessible from this compound. The most common method for urea formation is the reaction of the primary amine with an isocyanate. commonorganicchemistry.com This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and proceeds smoothly at room temperature without the need for a base. commonorganicchemistry.com

For instance, the reaction of 1-Boc-4-aminopiperidine with 4-trifluoromethoxyphenyl isocyanate has been utilized in the synthesis of soluble epoxide hydrolase inhibitors. nih.govucanr.edu Similarly, coupling of a secondary amine derived from 1-N-Boc-4-piperidone with 3-fluoro-5-(trifluoromethyl)phenyl isocyanate is a key step in the synthesis of DCN1 inhibitors. nih.gov

Alternative methods for urea synthesis include the use of carbonyldiimidazole (CDI) or triphosgene (B27547) as a phosgene (B1210022) equivalent, which first react with the amine to form a reactive intermediate that can then be coupled with another amine. commonorganicchemistry.com The Curtius rearrangement of a carboxylic acid to an isocyanate, which is then trapped by the amine, also provides a route to urea derivatives. commonorganicchemistry.com

The table below presents examples of urea formation reactions involving aminopiperidine scaffolds.

Interactive Data Table: Urea Formation with Aminopiperidine Derivatives

| Amine Substrate | Isocyanate/Coupling Reagent | Product | Yield (%) | Reference |

| 1-Boc-4-aminopiperidine | 4-Trifluoromethoxyphenyl isocyanate | 1-(1-Boc-piperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea | - | nih.govucanr.edu |

| tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | tert-Butyl 4-(1-benzyl-3-(3-fluoro-5-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate | - | nih.gov |

| 1-Propionylpiperidin-4-amine | Various aryl isocyanates | 1-Aryl-3-(1-propionylpiperidin-4-yl)ureas | - | nih.gov |

Nucleophilic Substitution Reactions

The amino group at the 4-position of this compound can act as a nucleophile in substitution reactions, most notably N-alkylation with alkyl halides. ambeed.com This reaction provides a direct method for introducing alkyl groups onto the nitrogen atom. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ksu.edu.sabits-pilani.ac.in

The efficiency of N-alkylation can sometimes be hampered by overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, by carefully controlling the reaction conditions, such as stoichiometry and temperature, selective mono-alkylation can be achieved.

The use of Boc-protected aminopyridines in N-alkylation reactions has been reported, demonstrating the feasibility of this transformation on similar scaffolds. nih.gov For example, the deprotonation of N-Boc-4-aminopyridine followed by reaction with an alkyl halide leads to the N-alkylated product in high yield. nih.gov

Amide Bond Formation

Amide bond formation, a specific and highly important application of the amino group's reactivity, involves coupling with carboxylic acids. This transformation is central to the synthesis of a vast array of pharmaceuticals and complex molecules. The direct reaction between an amine and a carboxylic acid is generally unfavorable and requires the use of coupling reagents to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. smolecule.com Other modern coupling reagents include HATU and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The synthesis of amide derivatives from 4-amino-1-Boc-piperidine has been extensively documented. nih.gov For example, HATU-mediated amide coupling with ammonium chloride has been employed in the synthesis of hepatitis C virus (HCV) assembly inhibitors. nih.gov These established protocols are directly transferable to this compound, allowing for the creation of a diverse library of amide derivatives.

Reactions at the Ketone Group (at Position 3)

The ketone functionality at the 3-position of this compound offers a distinct reactive site for chemical modification, orthogonal to the amino group at the 4-position. This allows for sequential or selective derivatization of the piperidine ring.

One of the primary transformations of the ketone group is its reduction to a hydroxyl group. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). The reduction of the ketone in 1-Boc-3-piperidone to the corresponding alcohol, 1-Boc-3-hydroxypiperidine, is a well-established procedure. google.com The resulting hydroxyl group can then be further functionalized, for example, through oxidation back to the ketone or via substitution reactions.

The ketone can also participate in reductive amination reactions, as previously discussed, but in this context, the ketone itself is the carbonyl component. This would involve reacting this compound with a primary or secondary amine in the presence of a reducing agent to form a 3-amino-4-aminopiperidine derivative.

Furthermore, the ketone can be a precursor for the synthesis of spirocyclic systems. For instance, the Dieckmann condensation of a related piperidin-4-one ester leads to a bicyclic system, which can be further modified. beilstein-journals.org While this example involves a piperidin-4-one, similar strategies could be envisioned for the 3-keto derivative.

The reactivity of the ketone also allows for the formation of nitrogen-containing heterocyclic systems through condensation reactions with appropriate binucleophiles. For example, N-Boc-piperidin-4-one reacts with o-phenylenediamine (B120857) in a domino reaction to form a hydrobenzimidazo[2,1-e]acridine structure. chemicalbook.com

The table below summarizes key reactions involving the ketone group of related piperidone systems.

Interactive Data Table: Reactions at the Ketone Group of Piperidone Derivatives

| Substrate | Reagent(s) | Reaction Type | Product | Reference |

| 1-Boc-3-piperidone | Sodium borohydride | Reduction | 1-Boc-3-hydroxypiperidine | google.com |

| 1-Boc-4-piperidone | Benzylamine, reducing agent | Reductive Amination | 1-Boc-4-(benzylamino)piperidine | nih.govnih.gov |

| N-Boc-piperidin-4-one | o-Phenylenediamine | Condensation/Domino Reaction | Hydrobenzimidazo[2,1-e]acridine derivative | chemicalbook.com |

| Piperidin-4-one ester | Base | Dieckmann Condensation | Bicyclic piperidinone | beilstein-journals.org |

Reductive Transformations to Corresponding Alcohols

The ketone functionality at the C3 position of this compound is readily susceptible to reduction, yielding the corresponding 1-Boc-4-aminopiperidin-3-ol. This transformation is a critical step in the synthesis of various biologically active molecules. The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to either cis or trans isomers of the resulting amino alcohol.

Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com For instance, the reduction of similar piperidinone systems is often achieved with high efficiency using these hydridic reducing agents. The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of a specific stereoisomer. The resulting amino alcohols serve as valuable intermediates for further functionalization.

| Reducing Agent | Typical Reaction Conditions | Outcome | Reference |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, Room Temperature | Reduction of ketone to a secondary alcohol. | smolecule.com |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), 0 °C to Room Temperature | Potent reduction of the ketone. | smolecule.com |

Carbonyl Derivatization Reactions (e.g., oxime, hydrazone formation)

The carbonyl group of this compound can undergo condensation reactions with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are fundamental in organic synthesis for the characterization and functionalization of carbonyl compounds.

The formation of an oxime from a piperidone, for example, can be achieved by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. This reaction proceeds through a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration. Similarly, hydrazones can be synthesized by reacting the ketone with hydrazine or substituted hydrazines. acs.org These derivatization strategies introduce new functional groups that can be utilized in subsequent chemical modifications, such as rearrangements or further reductions. For example, the reduction of an oxime can lead to the corresponding amine, providing an alternative route to amino-substituted piperidines. google.com

| Derivative | Reagents | General Reaction Conditions | Reference |

| Oxime | Hydroxylamine Hydrochloride, Base (e.g., Na₂CO₃) | Aqueous or alcoholic solvent, room temperature. | |

| Hydrazone | Hydrazine or Substituted Hydrazines | Alcoholic solvent, often with acid catalysis. | acs.org |

Alpha-Functionalization Strategies (e.g., enolate chemistry)

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound can be functionalized through enolate chemistry. The formation of an enolate by treatment with a suitable base creates a nucleophilic center that can react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at the α-position.

While direct enolate formation from this compound is not extensively detailed in the provided context, the principles of α-functionalization are well-established for similar ketone-containing heterocyclic systems. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and prevent side reactions. This strategy opens avenues for creating more complex piperidine scaffolds with diverse substitution patterns.

Modifications of the Piperidine Ring System

The piperidine ring of this compound serves as a versatile scaffold that can be modified at various positions to generate a wide range of derivatives. These modifications are crucial for fine-tuning the steric and electronic properties of the molecule, which is particularly important in the context of drug discovery and development.

N-Alkylation and Arylation (Post-Boc Deprotection)

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under many reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). rsc.org Once deprotected, the secondary amine of the piperidine ring becomes available for further functionalization, such as N-alkylation and N-arylation.

N-alkylation can be achieved by reacting the deprotected piperidine with alkyl halides or through reductive amination with aldehydes or ketones. nih.govnih.gov For instance, the reaction with an alkyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile (B52724) is a common method for N-alkylation. researchgate.net N-arylation, the formation of a bond between the piperidine nitrogen and an aromatic ring, can be accomplished using methods like the Buchwald-Hartwig amination, which employs a palladium catalyst. nih.gov These modifications are essential for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

| Modification | Reagents and Conditions | Key Features | Reference |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Cleavage of the Boc group to reveal the secondary amine. | rsc.org |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Introduction of an alkyl group on the piperidine nitrogen. | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Formation of a C-N bond via an imine intermediate. | nih.gov |

| N-Arylation | Aryl Halide, Palladium Catalyst, Base | Formation of a nitrogen-aryl bond. | nih.gov |

Formation of Spirocyclic Systems Involving the Piperidinone Ring

The carbonyl group at the C3 position and the adjacent methylene (B1212753) groups of this compound can participate in reactions to form spirocyclic systems. Spirocycles, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their inherent three-dimensionality. nih.gov

The synthesis of spirocyclic compounds can be achieved through various strategies, including intramolecular cyclization reactions. For example, a dianion alkylation and subsequent cyclization of a related oxindole (B195798) system has been used to create a spirocyclic oxindole-piperidine scaffold. mdpi.com Another approach involves the use of hypervalent iodine reagents to mediate spirocyclization. beilstein-journals.org The formation of spirocyclic systems from piperidinone precursors often involves the construction of a new ring fused at the C3 or C4 position of the piperidine ring. These complex structures can lead to novel pharmacological properties.

Modifications to the Piperidine Ring Substituents

The 4-amino group of this compound provides another site for chemical modification, allowing for the introduction of a wide variety of substituents. After potential protection of the ketone, the amino group can undergo reactions such as acylation, sulfonylation, and alkylation.

For example, the amino group can be acylated using acyl chlorides or activated carboxylic acids to form amides. rsc.org It can also be sulfonylated with sulfonyl chlorides to yield sulfonamides. Furthermore, the amino group can be modified through reductive amination with aldehydes or ketones to introduce alkyl substituents. These modifications are crucial for exploring the chemical space around the piperidine core and for developing compounds with specific biological activities. nih.gov The ability to selectively modify the substituents on the piperidine ring highlights the versatility of this compound as a building block in organic synthesis.

Role of 1 Boc 4 Aminopiperidin 3 One As a Versatile Synthetic Building Block and Scaffold

Application in Heterocyclic Synthesis

1-Boc-4-aminopiperidin-3-one serves as a highly versatile and valuable building block in the realm of organic synthesis, particularly in the construction of complex heterocyclic systems. Its unique trifunctional nature, featuring a ketone, a Boc-protected amine, and a secondary amine within a piperidine (B6355638) ring, allows for a diverse range of chemical transformations. This enables chemists to introduce complexity and functionality in a controlled and stepwise manner.

Construction of Complex Piperidine Derivatives

The piperidine moiety is a prevalent structural motif in a vast number of biologically active compounds and natural products. mdpi.com The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of highly substituted and stereochemically complex piperidine derivatives. The presence of the Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen allows for selective reactions at the other functional sites before its removal under acidic conditions.

For instance, the ketone can undergo reductive amination, Wittig reactions, or aldol (B89426) condensations to introduce substituents at the 3-position. The amino group at the 4-position, once the Boc group is removed, can be acylated, alkylated, or used in cyclization reactions to form fused or spirocyclic systems. This controlled reactivity is crucial for building libraries of piperidine analogs for structure-activity relationship (SAR) studies in drug discovery. nih.gov

A notable application is in the asymmetric synthesis of chiral piperidines. The prochiral ketone can be reduced stereoselectively to introduce a hydroxyl group with a defined stereochemistry. This chiral center can then direct subsequent transformations, leading to the synthesis of enantiomerically pure piperidine derivatives. beilstein-journals.org For example, the diastereoselective alkylation of related SAMP-hydrazones demonstrates how substrate control can be exploited to achieve high stereoselectivity. smolecule.com

Incorporation into Diverse Molecular Architectures

The utility of this compound extends beyond simple piperidine derivatives to the construction of more intricate molecular architectures. Its functional handles provide multiple points for annulation and fusion reactions, leading to the synthesis of diverse heterocyclic systems.

Researchers have utilized this building block to create fused bicyclic and polycyclic scaffolds. For example, the ketone and the amino group can participate in condensation reactions with bifunctional reagents to form pyrimidines, pyrazines, or other heterocyclic rings fused to the piperidine core. The ability to perform these reactions chemoselectively is a key advantage.

Furthermore, it serves as a precursor for spirocyclic compounds, where two rings share a single atom. The ketone functionality is a common starting point for spirocyclization reactions, for instance, through reaction with a bis-nucleophile. The resulting spirocyclic piperidines often exhibit unique three-dimensional shapes that are of interest in medicinal chemistry for exploring new chemical space.

The versatility of this building block is also evident in its use for creating peptidomimetics and other complex molecules where a constrained piperidine ring is desired to mimic a peptide turn or to serve as a rigid scaffold.

Use in Dendritic Systems and Multi-Functional Materials

The trifunctional nature of this compound and its derivatives also lends itself to applications in materials science, particularly in the synthesis of dendrimers and other multi-functional materials. Dendrimers are highly branched, tree-like molecules with well-defined structures, and their synthesis often relies on building blocks with multiple reactive sites.

Starting from 4-aminopiperidine (B84694), which can be derived from this compound, researchers have synthesized amino-s-triazines as potential dendritic building blocks. ubbcluj.roresearchgate.net By reacting the amino group of 4-aminopiperidine with cyanuric chloride, a trifunctional core, it is possible to create the foundation for a dendritic structure. The piperidine nitrogen can then be deprotected and further functionalized, allowing for the iterative growth of dendritic wedges. ubbcluj.ro This approach leads to the formation of N,N',N''-substituted melamines which are established components in the construction of dendritic systems. ubbcluj.ro

The resulting dendritic architectures can be tailored to have specific properties, such as solubility, viscosity, and guest-hosting capabilities, by modifying the periphery of the dendrimer. These materials have potential applications in drug delivery, catalysis, and as nanoscale containers. The piperidine unit within the dendritic structure can also impart specific conformational properties or serve as a point of attachment for other functional molecules. researchgate.net

Contributions to Medicinal Chemistry Research

In the field of medicinal chemistry, the structure of a molecule is intrinsically linked to its biological activity. The piperidine ring is a privileged scaffold, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds. mdpi.com this compound provides a robust platform for the design and synthesis of novel therapeutic agents.

Scaffold Design for Targeted Ligand Development

The concept of a molecular scaffold is central to modern drug design. A scaffold provides the basic three-dimensional framework of a molecule, which can then be decorated with various functional groups to achieve specific interactions with a biological target, such as an enzyme or a receptor. This compound and its derivatives are excellent scaffolds for this purpose. nih.govgoogle.com

Its rigid piperidine core helps to pre-organize the appended functional groups in a defined spatial orientation, which can lead to higher binding affinity and selectivity for the target. For example, the 4-aminopiperidine scaffold has been used to develop inhibitors of the Hepatitis C Virus (HCV) assembly. nih.gov It has also been employed in the design of inhibitors for protein kinase B (PKB) and SMYD3 methyltransferase. uniba.itacs.org

The ability to introduce diversity at three distinct positions on the piperidine ring allows medicinal chemists to systematically explore the chemical space around the scaffold. This is crucial for developing ligands that can differentiate between closely related biological targets, thereby minimizing off-target effects and potential side effects. The synthesis of various analogs through methods like reductive amination and acylation facilitates this exploration. nih.gov

Application in Lead Optimization Strategies

Lead optimization is a critical phase in the drug discovery process where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov this compound and its derivatives are frequently employed in this process. rsc.orgsmolecule.com

The modular nature of syntheses involving this building block allows for the rapid generation of analog libraries. mdpi.com For instance, by keeping the core piperidine scaffold constant, chemists can systematically vary the substituents at the 1, 3, and 4-positions to establish a detailed structure-activity relationship (SAR). This information is vital for understanding which molecular features are essential for biological activity and which can be modified to improve drug-like properties.

Precursors for Specific Pharmacophores (e.g., 1,4-disubstituted piperidines)

While the direct use of this compound in the synthesis of 1,4-disubstituted piperidines is not extensively detailed in available research, the synthesis of such pharmacophores frequently relies on closely related piperidine precursors. For instance, a common strategy involves the reductive amination of N-Boc-piperidin-4-one. nih.govnih.govresearchgate.net This reaction, where an amine is reacted with the ketone at the 4-position in the presence of a reducing agent, directly forms a 1,4-disubstituted piperidine scaffold.

Another established route starts with 4-aminopiperidine derivatives, which are then further functionalized. google.com For example, a library of 1,4-disubstituted piperidine derivatives with antimalarial activity was prepared from 4-aminopiperidine precursors. nih.gov The synthesis began with the reductive amination of N-boc-piperidin-4-one with various anilines, followed by acylation and subsequent deprotection to yield the target compounds. nih.gov These methodologies highlight the importance of functionalized piperidines as key intermediates for pharmacophores like muscarinic M3 receptor antagonists, which are used in treating a range of respiratory, digestive, and urinary system disorders. google.com

Generation of Chirally Enriched Donepezil Analogues

The synthesis of Donepezil and its analogues, which are crucial acetylcholinesterase inhibitors for the management of Alzheimer's disease, typically involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with N-benzyl-4-formylpiperidine. mdpi.comfrontiersin.org Subsequent reduction of the resulting double bond yields the Donepezil structure. frontiersin.org

Recent research has focused on creating novel analogues with improved efficacy or dual-target activity. nih.gov For example, modifications have been made to the indanone ring, the N-benzylpiperidine moiety, and the linker connecting them. usp.br Some synthetic strategies have explored creating analogues with a double bond retained in the final structure to enhance rigidity and interaction with other targets like BACE-1. usp.br While the direct application of this compound in these syntheses is not documented, the core piperidine structure is fundamental to Donepezil's activity, with research exploring various heterocyclic scaffolds to mimic its structure and function. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net The technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through a single crystal, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared energy, its covalent bonds vibrate at specific frequencies, resulting in the absorption of energy at those frequencies. pages.dev This absorption pattern is unique to the molecule and is represented as a spectrum of absorption versus wavenumber. pages.dev

For carbamate-protected amino compounds like 1-Boc-4-aminopiperidin-3-one, characteristic absorption bands are expected. The IR spectrum would likely show a strong absorption peak for the carbonyl (C=O) group of the Boc protecting group, typically in the range of 1680-1710 cm⁻¹. researchgate.netulisboa.pt Additionally, the N-H stretching vibration of the secondary amine within the carbamate (B1207046) and the primary amine would appear in the region of 3300-3500 cm⁻¹. pg.edu.pl The presence of a ketone carbonyl (C=O) at the 3-position of the piperidine (B6355638) ring would also give rise to a characteristic absorption band, typically around 1700-1725 cm⁻¹. The specific positions of these peaks can provide insight into the molecular environment and any intramolecular interactions.

A representative, though not specific to the exact molecule, IR spectrum of a related Boc-protected aminopiperidine derivative, 4-(N-Boc-amino)piperidine, shows key absorptions that would be analogous. nih.gov

Table 1: Representative IR Absorption Bands for Boc-Protected Aminopiperidines

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| N-H (Amine & Amide) | Stretch | 3300-3500 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Boc-carbamate) | Stretch | 1680-1710 |

| C=O (Ketone) | Stretch | 1700-1725 |

| C-N | Stretch | 1000-1250 |

This table presents generalized data and actual values may vary based on the specific molecular structure and sample preparation.

Chromatographic Techniques for Purity Assessment and Enantiomer Separation

Chromatographic methods are indispensable for assessing the purity of "this compound" and for separating its enantiomers. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of pharmaceutical intermediates. It offers high resolution, sensitivity, and is suitable for compounds that are non-volatile or thermally unstable.

For analytical purposes, a reversed-phase HPLC method is commonly employed. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. hawachhplccolumn.com A typical method for a related compound, 3-aminopiperidine, involved a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727), with UV detection. google.com The retention time and peak purity provide information about the identity and concentration of the compound.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the desired compound from a mixture. nih.govlcms.cz This is particularly useful for obtaining highly pure material for further synthesis or characterization. lcms.cz The scalability of HPLC methods from analytical to preparative scales is a significant advantage, allowing for a seamless transition from method development to bulk purification. lcms.cz

Table 2: Illustrative HPLC Conditions for Analysis of Aminopiperidine Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase, e.g., Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 micron) policija.si |

| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., methanol or acetonitrile) policija.si |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry (e.g., 210-280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) google.com |

These conditions are illustrative and would require optimization for "this compound".

Since "this compound" is a chiral molecule, determining its enantiomeric purity is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. americanpharmaceuticalreview.com Chiral HPLC is the most widely used method for this purpose. csfarmacie.cznumberanalytics.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. americanpharmaceuticalreview.comnumberanalytics.com

The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. sigmaaldrich.com For the analysis of related aminopiperidines, a Chiralpak AD-H column has been successfully used. nih.gov The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. In some cases, pre-column derivatization with a chromophoric agent may be necessary to enhance UV detection. nih.gov

Table 3: Example Chiral HPLC System for Aminopiperidine Enantiomer Separation

| Parameter | Condition |

| Chiral Column | Polysaccharide-based, e.g., Chiralpak AD or Lux-Cellulose acs.orgbeilstein-journals.org |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) beilstein-journals.org |

| Flow Rate | 0.5 - 1.0 mL/min beilstein-journals.org |

| Detection | UV spectrophotometry (e.g., 216-240 nm) acs.orgbeilstein-journals.org |

| Column Temperature | Controlled, e.g., 25 °C beilstein-journals.org |

Specific conditions must be developed and validated for "this compound".

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. shoko-sc.co.jp A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet coated with a thin layer of adsorbent, typically silica (B1680970) gel), which is then developed in a chamber containing a suitable solvent system (eluent). shoko-sc.co.jp

By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can qualitatively assess the consumption of reactants and the formation of products. ubbcluj.ro The relative positions of the spots (Rf values) provide an indication of the polarity of the compounds. For instance, in the synthesis of a derivative of 1-Boc-4-aminopiperidine, TLC was used to confirm the consumption of the starting material and the formation of the desired product. ubbcluj.ro

Flash column chromatography is a widely used preparative technique for purifying organic compounds on a laboratory scale. It is an air-pressure driven version of traditional column chromatography, which makes the separation faster and more efficient. mit.edu The principle is similar to TLC, where a mixture is separated based on the differential adsorption of its components onto a stationary phase (usually silica gel) as a solvent (eluent) is passed through the column. rochester.edu

The choice of eluent is critical and is typically determined by preliminary TLC analysis to achieve good separation between the desired compound and any impurities. mit.edu The compound is loaded onto the column, and the eluent is pushed through with pressurized gas. Fractions are collected and analyzed (often by TLC) to identify those containing the pure product. This technique has been employed for the purification of various piperidine derivatives, demonstrating its utility in isolating the target compound from reaction byproducts. acs.org

Theoretical and Computational Investigations

Conformational Analysis and Molecular Modeling

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its biological activity. For flexible molecules like piperidine (B6355638) derivatives, understanding the preferred conformations is essential for designing compounds that can effectively interact with biological targets.

Conformational Preference: The piperidine ring in 1-Boc-4-aminopiperidin-3-one and its derivatives typically adopts a chair conformation to minimize steric strain. acs.org The bulky tert-butoxycarbonyl (Boc) protecting group can influence the conformational equilibrium. acs.org Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often employed to study these conformations in solution. acs.org For instance, the broadening of signals in ¹³C NMR spectra for some Boc-protected piperidines suggests the presence of rotamers due to the restricted rotation around the N-Boc bond. acs.org

Molecular Modeling Studies: Computational methods, such as Potential Energy Scan (PES) studies, are used to investigate the conformational preferences of molecules. researchgate.net These studies help in identifying the most stable conformations by calculating the energy of the molecule as a function of specific dihedral angles. For example, in a study of 1-Benzyl-4-(N-Boc-amino)piperidine, PES studies were employed to understand its conformational preferences. researchgate.net

In Silico Studies for Compound Design and Property Prediction

In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery. nih.gov These techniques allow for the rapid screening of virtual libraries of compounds and the prediction of their physicochemical and pharmacokinetic properties, significantly accelerating the design-make-test-analyze cycle. dntb.gov.uaresearchgate.net

Virtual Screening and Fragment Elaboration: One common application of in silico studies is virtual screening, where large databases of compounds are computationally docked into the active site of a biological target to identify potential binders. nih.govacs.org Fragment-based approaches are also employed, where small molecular fragments are used as starting points for building more potent and selective inhibitors. For instance, fragment elaboration was used to identify 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B. dntb.gov.ua

ADMET Prediction: A crucial aspect of drug design is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net In silico models can predict properties like solubility, permeability, metabolic stability, and potential toxicity, helping to prioritize compounds with favorable drug-like characteristics. researchgate.net For example, computational tools can predict that introducing basic groups into piperidine derivatives may enhance their activity against bacterial strains.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational approaches play a vital role in elucidating these relationships, guiding the optimization of lead compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net These models can be used to predict the activity of new, unsynthesized compounds. For example, a group-based QSAR (GQSAR) model was developed for piperidine-derived compounds to inhibit the p53-HDM2 interaction, leading to the design of novel inhibitors. researchgate.net Similarly, 3D-QSAR models have been used to predict the activity of notopterol (B1679982) derivatives as inhibitors of enzymes relevant to Alzheimer's disease. nih.gov

Pharmacophore Modeling and Molecular Docking: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to design new molecules that fit the pharmacophore. Molecular docking studies predict the binding mode of a ligand to its target protein, providing insights into the key interactions that contribute to affinity and selectivity. nih.govacs.org For instance, docking studies of aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives revealed that chloro-substituted compounds exhibited strong binding energies to the 20S proteasome. nih.govacs.org

The following table summarizes SAR findings for various piperidine derivatives:

| Derivative Series | Key SAR Findings | Reference |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | Electronic parameters are crucial for cytotoxicity. Chloro-substitutions enhance binding energy. | nih.govacs.org |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Modifications improved affinity and selectivity for the dopamine (B1211576) transporter (DAT). | nih.gov |

| 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives | Electron-withdrawing groups on the phenyl moiety increased DPP4 inhibitory activity. | researchgate.netnih.gov |

| Coumarin Derivatives | O-substitutions and the presence of short aliphatic chains or electron-withdrawing groups are essential for antifungal activity. | mdpi.com |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide a fundamental understanding of the electronic structure of molecules, which governs their reactivity and properties. rsdjournal.orgnorthwestern.edu Methods like Density Functional Theory (DFT) are widely used for this purpose. rsdjournal.orgacs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. researchgate.net The energy gap between HOMO and LUMO is an indicator of molecular stability; a smaller gap generally suggests higher reactivity. researchgate.net

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity parameters can be calculated, including:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters provide valuable insights into the stability and reactivity of molecules. researchgate.netacs.org For example, DFT calculations on piperidone derivatives have been used to explore their geometric parameters, FMO energies, and global reactivity descriptors. acs.org

The table below shows calculated global reactivity parameters for some piperidone derivatives from a DFT study:

| Parameter | Value (eV) |

| Electronegativity (χ) | Varies by derivative |

| Chemical Hardness (η) | Varies by derivative |

| Softness (S) | Varies by derivative |

| Electrophilicity Index (ω) | For example, 3.1527 for a specific derivative researchgate.net |

Molecular Dynamics Simulations of Derivatives

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion of atoms and molecules over time. plos.org This technique is particularly useful for understanding the stability of ligand-protein complexes and the conformational changes that occur upon binding. researchgate.netplos.org

Stability of Ligand-Protein Complexes: MD simulations can assess the stability of a docked ligand within the binding site of a protein. plos.orgresearchgate.net By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can determine if the ligand remains in a stable binding pose throughout the simulation. plos.org For instance, MD simulations were used to validate the stability of newly designed 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives at the active site of the DPP4 enzyme. researchgate.netnih.gov

Binding Free Energy Calculations: MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov These calculations help in ranking potential drug candidates and understanding the energetic contributions of different interactions.

Q & A

What are the critical safety precautions when handling 1-Boc-4-aminopiperidin-3-one in laboratory settings?

Basic Question

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., solvent removal) .

- Decontamination: Immediately wash exposed skin with soap and water for ≥15 minutes. For eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Waste Management: Segregate chemical waste in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .

How is this compound synthesized, and what analytical techniques confirm its purity?

Basic Question

Methodological Answer:

- Synthesis Protocol: Use Boc-protected piperidine derivatives as starting materials. For example, react 4-aminopiperidin-3-one with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C for 2 hours .

- Purity Assessment:

What spectroscopic methods are prioritized for characterizing this compound?

Basic Question

Methodological Answer:

- - and -NMR: Identify key signals (e.g., Boc carbonyl at ~155 ppm in -NMR, piperidinone protons at 3.0–4.0 ppm) .

- Mass Spectrometry (MS): Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 229.1 for CHNO) .